2,5-Bis(4-iodophenyl)-3,4-diphenylthiophene
CAS No.: 123715-46-8
Cat. No.: VC19126794
Molecular Formula: C28H18I2S
Molecular Weight: 640.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123715-46-8 |
|---|---|
| Molecular Formula | C28H18I2S |
| Molecular Weight | 640.3 g/mol |
| IUPAC Name | 2,5-bis(4-iodophenyl)-3,4-diphenylthiophene |
| Standard InChI | InChI=1S/C28H18I2S/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H |
| Standard InChI Key | NLDVXCGNYFVCSL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)I |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2,5-Bis(4-iodophenyl)-3,4-diphenylthiophene belongs to the class of polyaromatic hydrocarbons with a thiophene core. The iodine atoms on the para positions of the phenyl rings at C2 and C5 introduce steric bulk and electronic effects, while the phenyl groups at C3 and C4 contribute to planar rigidity. The molecular structure is illustrated below:
The exact mass of the compound is 639.922 g/mol, and its LogP value of 9.6253 indicates high hydrophobicity, favoring organic solvent solubility .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 123715-46-8 | |
| Molecular Formula | ||
| Molecular Weight | 640.316 g/mol | |
| Exact Mass | 639.922 g/mol | |
| LogP | 9.6253 | |
| PSA (Polar Surface Area) | 28.24 Ų | |
| Solubility | THF, Chloroform |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a four-step reaction sequence :
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Formation of Thiophene Core: Benzyl chloride reacts with sulfur under controlled conditions to yield a thiophene precursor.
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Halogenation: Introduction of iodine at the para positions of phenyl rings using iodinating agents.
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Coupling Reactions: Heck coupling with divinylbenzene derivatives to form extended conjugated systems.
A representative synthesis involves:
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Reacting 2,5-bis(4-iodophenyl)-3,4-diphenylthiophene with 1,4-didodecyloxy-2,5-divinylbenzene in the presence of a palladium catalyst . This yields poly(p-phenylenevinylene) derivatives with tetraphenylthiophene moieties, critical for optoelectronic applications.
Reaction Optimization
Key parameters for efficient synthesis include:
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Catalyst: Palladium-based catalysts (e.g., palladium acetate) enhance coupling efficiency.
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Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate reaction homogeneity.
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Temperature: Reactions typically proceed at 80–200°C to balance kinetics and product stability .
Optical and Electronic Properties
Photoluminescence
Polymer P1, derived from 2,5-bis(4-iodophenyl)-3,4-diphenylthiophene, exhibits greenish emission in solution with:
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PL Maximum: 460–480 nm
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Quantum Yield: 0.24 (in tetrahydrofuran)
These properties stem from the extended π-conjugation enabled by the thiophene backbone and aryl substituents .
Table 2: Optical Performance of Polymer P1
| Property | Value | Source |
|---|---|---|
| PL Maximum (λ_em) | 460–480 nm | |
| Quantum Yield (Φ) | 0.24 | |
| Solvent | Tetrahydrofuran, Chloroform |
Electronic Structure
The iodine atoms act as electron-withdrawing groups, modulating the HOMO-LUMO gap. This electronic tuning enhances charge transport in semiconductor applications .
Applications in Materials Science
Optoelectronic Devices
The compound’s derivatives are integral to light-emitting diodes (LEDs) and photovoltaic cells due to their:
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High Solubility: Dissolves in common organic solvents, enabling solution-processed device fabrication.
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Thermal Stability: Glass transition temperatures () below 80°C ensure morphological stability under operational conditions .
Polymer Composites
Incorporating 2,5-bis(4-iodophenyl)-3,4-diphenylthiophene into poly(p-phenylenevinylene) backbones enhances mechanical rigidity and optical clarity, making it suitable for flexible displays .
Comparative Analysis with Structural Analogs
Nitro and Amino Derivatives
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2,5-Bis(4-nitrophenyl)-3,4-diphenylthiophene (CAS 101945-48-6): Exhibits similar steric bulk but higher reactivity due to nitro groups .
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BADT (2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene): Serves as a precursor for bismaleimides with thermal stability up to 392°C .
Table 3: Comparison of Thiophene Derivatives
Challenges and Future Directions
Data Gaps
Critical parameters such as melting point, boiling point, and detailed thermal decomposition profiles remain unreported. Future studies should prioritize these measurements to expand application potential.
Functionalization Strategies
Exploring cross-coupling reactions (e.g., Suzuki-Miyaura) could yield derivatives with tailored electronic properties for advanced semiconductor designs .
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